Acynonapyr

IRAC Group 33 Calcium-activated potassium channel Novel mode of action

Acynonapyr (CAS 1332838-17-1) is the sole commercial acaricide in IRAC Group 33, uniquely modulating calcium-activated potassium (KCa2) channels with zero cross-resistance to all existing acaricide classes. Validated resistance ratios ≤1.0 against multi-resistant Tetranychus urticae populations, including bifenazate-resistant (RR up to 42) and fluxametamide-resistant (RR up to 64) strains. Delivers full-stage efficacy—eggs through adults—eliminating ovicide tank-mixing and reducing total AI loading. IPM-compatible with demonstrated selectivity for predatory mites such as Phytoseiulus persimilis. The definitive resistance-breaking rotational partner for perennial crops, protected ornamentals, and soft-fruit systems.

Molecular Formula C24H26F6N2O3
Molecular Weight 504.5 g/mol
CAS No. 1332838-17-1
Cat. No. B1384038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcynonapyr
CAS1332838-17-1
Molecular FormulaC24H26F6N2O3
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?
InChIKeyGIDAJLLAARKRMS-DFNIBXOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acynonapyr (CAS 1332838-17-1): IRAC Group 33 Acaricide with Novel Calcium-Activated Potassium Channel Modulation


Acynonapyr (CAS 1332838-17-1) is a novel acaricide developed by Nippon Soda Co., Ltd., featuring a unique N-pyridyloxy azabicyclic core structure. It is the first agricultural chemical classified as IRAC Group 33 (calcium-activated potassium channel modulators), targeting KCa2 channels in spider mites [1]. Acynonapyr exhibits high activity against Tetranychus and Panonychus species across all developmental stages, with demonstrated efficacy against populations resistant to conventional acaricides and favorable selectivity for beneficial arthropods, positioning it as a key rotational tool in Integrated Pest Management (IPM) programs [2].

Why Acynonapyr Cannot Be Substituted with Conventional Acaricides in Resistance Management Programs


Generic substitution of acynonapyr with conventional acaricides is scientifically unsound due to its unique molecular target—the calcium-activated potassium channel (KCa2)—which represents a mode of action distinct from all existing commercial acaricide classes. Unlike respiratory chain inhibitors (e.g., pyflubumide, tebufenpyrad), mitochondrial complex II inhibitors (e.g., cyflumetofen, cyenopyrafen), or glutamate-gated chloride channel activators (e.g., abamectin, milbemectin), acynonapyr modulates a previously unexploited neurological target in spider mites, with electrophysiological evidence demonstrating potent blockade of Tetranychus urticae KCa2 channels (pEC50 = 6.78 ± 0.21, ~165 nM) while showing negligible activity against mammalian orthologs [1]. This target divergence translates directly to operational differentiation: field populations exhibiting high-level resistance to multiple conventional acaricides retain susceptibility to acynonapyr, and the lack of cross-resistance with existing IRAC groups has been empirically validated in multi-population field surveys [2]. Consequently, substituting acynonapyr with another in-class compound is not possible because no other commercial acaricide shares this target site; substitution with a conventional acaricide from a different IRAC group would forfeit the resistance-breaking advantage that acynonapyr provides in rotational sequences.

Acynonapyr Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision Support


IRAC Group 33: Acynonapyr's Exclusive Target Site Differentiation from All Commercial Acaricides

Acynonapyr is the first and only agricultural chemical to target calcium-activated potassium (KCa2) channels, designated as IRAC Group 33. This mode of action is unique among all registered acaricides; conventional alternatives such as cyflumetofen, cyenopyrafen, and pyflubumide act on mitochondrial complex II (IRAC Group 25), tebufenpyrad acts on mitochondrial complex I (IRAC Group 21), and abamectin/milbemectin target glutamate-gated chloride channels (IRAC Group 6) [1]. Electrophysiological patch-clamp studies confirmed acynonapyr potently blocks Tetranychus urticae KCa2 (TurKCa2) channels with a pEC50 of 6.78 ± 0.21 (~165 nM), whereas no comparable channel-blocking activity has been demonstrated for any other commercial acaricide at this target [2].

IRAC Group 33 Calcium-activated potassium channel Novel mode of action

Resistance Ratio Comparison: Acynonapyr vs. Bifenazate in Japanese Strawberry Field Populations

In a field survey of Tetranychus urticae (green form) populations collected from eight strawberry greenhouses in Okayama Prefecture, Japan, acynonapyr demonstrated a resistance ratio of ≤1 in all tested populations, indicating full susceptibility with no detectable resistance development. In direct contrast, bifenazate (a mitochondrial complex III inhibitor, IRAC Group 20D) exhibited a maximum resistance ratio of 42.04, representing a 42-fold or greater differential in resistance development between the two compounds under identical field exposure conditions [1]. The study also evaluated eight additional acaricides (including emamectin benzoate, milbemectin, chlorfenapyr, acequinocyl, tebufenpyrad, cyenopyrafen, cyflumetofen, and pyflubumide), all of which showed low adulticidal efficacy in many populations, whereas acynonapyr and bifenazate were the only compounds demonstrating consistently high efficacy [2].

Acaricide resistance Resistance ratio Tetranychus urticae

Comparative Efficacy Against Fluxametamide-Resistant Populations: Acynonapyr vs. Fluxametamide

In a 2026 study evaluating 16 insecticides against 18 Tetranychus urticae populations from strawberry, chrysanthemum, and rose fields in Nara Prefecture, Japan, acynonapyr maintained >90% mortality against all strawberry populations tested. However, two field populations (BK-1 and FH-2) showed reduced susceptibility to both fluxametamide and acynonapyr. LC50 assays revealed that the BK-1 population exhibited a resistance ratio of 32.6 for fluxametamide versus 6.9 for acynonapyr, representing a 4.7-fold higher resistance ratio for fluxametamide. The FH-2 population showed a resistance ratio of 64.0 for fluxametamide, with acynonapyr still achieving 69.6% mortality at the recommended field concentration [1]. This represents the first documented report of fluxametamide resistance, while acynonapyr susceptibility remained comparatively higher.

Fluxametamide resistance Cross-resistance Resistance management

Multi-Life-Stage Efficacy: Acynonapyr vs. Conventional Acaricides in Egg Control

In the Okayama Prefecture field study evaluating 11 acaricides on T. urticae eggs, acynonapyr was among the top three performing compounds for ovicidal efficacy alongside acequinocyl and bifenazate. In contrast, eight other commercial acaricides—emamectin benzoate, milbemectin, etoxazole, chlorfenapyr, tebufenpyrad, cyenopyrafen, cyflumetofen, and pyflubumide—exhibited low ovicidal effects in many of the tested populations [1]. Acynonapyr's efficacy against all life stages (eggs, larvae, nymphs, and adults) has been consistently documented across multiple studies, providing comprehensive population suppression that single-stage acaricides cannot achieve [2].

Ovicidal activity Life-stage efficacy Tetranychus urticae

Mammalian Safety Profile: Acynonapyr Target-Site Selectivity vs. Conventional Neurotoxic Acaricides

Acynonapyr demonstrates potent inhibition of spider mite KCa2 channels (pEC50 = 6.78 ± 0.21, ~165 nM) while exhibiting negligible activity against mammalian calcium-activated potassium channels in electrophysiological assays [1]. This target-site selectivity translates to favorable mammalian toxicology: acute oral LD50 >2,000 mg/kg in rats, acute dermal LD50 >2,000 mg/kg, and acute inhalation LC50 >4.79 mg/L [2]. In contrast, many conventional neurotoxic acaricides (e.g., organophosphates, carbamates) exhibit mammalian acute toxicity orders of magnitude higher due to conserved target-site homology between arthropods and mammals. The target-site divergence between spider mite KCa2 and mammalian orthologs provides a mechanistic basis for acynonapyr's mammalian safety margin [1].

Mammalian toxicology Target selectivity Safety profile

Acynonapyr Optimal Application Scenarios Based on Validated Differentiation Evidence


Resistance Management Rotation in Strawberry Production with Documented Bifenazate Resistance

In strawberry cultivation regions where T. urticae populations have developed resistance to bifenazate (resistance ratios up to 42.04 documented in Japanese greenhouses), acynonapyr should be prioritized as the rotational partner due to its ≤1.0 resistance ratio across all tested populations and unique IRAC Group 33 target site [1]. Rotating acynonapyr with bifenazate provides two distinct modes of action (Group 33 KCa2 modulator + Group 20D Complex III inhibitor) with complementary resistance profiles, maximizing the effective lifespan of both compounds [1].

Single-Product Program for Comprehensive Life-Stage Control in Orchard and Tea Systems

For perennial crop systems (citrus, apple, tea) where Tetranychus and Panonychus species exhibit overlapping generations and continuous egg deposition, acynonapyr offers a single-product solution with documented high efficacy against eggs, larvae, nymphs, and adults [2]. This multi-stage activity eliminates the need for tank-mixing dedicated ovicides, reducing total active ingredient loading and simplifying spray program logistics in labor-constrained operations [1]. Field efficacy has been specifically validated in tea plantations and fruit orchards [2].

Integrated Pest Management (IPM) Programs Requiring Beneficial Arthropod Conservation

Acynonapyr exhibits high selectivity for spider mites with minimal impact on beneficial insects and natural enemies, including predatory mites, rendering it suitable for IPM systems where biological control agents are actively conserved or augmented [3]. This selectivity profile is supported by target-site divergence data showing potent activity on spider mite KCa2 channels (pEC50 = 6.78) with negligible activity on mammalian orthologs and favorable safety toward non-target arthropods [4]. In operations utilizing Phytoseiulus persimilis or other predatory mite releases, acynonapyr can be integrated without disrupting biological control efficacy [3].

Emergency Intervention for Fluxametamide Performance Decline in Ornamental Production

In ornamental production systems (rose, chrysanthemum) where fluxametamide resistance has been documented (resistance ratios of 32.6-64.0 in Nara Prefecture, Japan), acynonapyr provides an effective alternative with a 4.7-fold lower resistance ratio (RR = 6.9) and maintained >90% efficacy in non-resistant populations [5]. Acynonapyr should be deployed as the immediate substitute when fluxametamide efficacy falls below acceptable thresholds, followed by rotation with other effective modes of action to preserve long-term susceptibility [5].

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